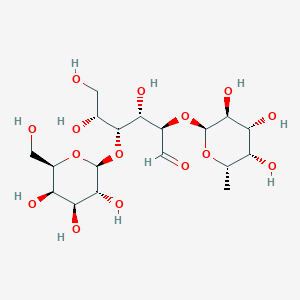

2-Fucosyllactose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fucosyllactose is a fucosylated neutral trisaccharide composed of L-fucose, D-galactose, and D-glucose units. It is the most prevalent human milk oligosaccharide naturally present in human breast milk, making up about 30% of all human milk oligosaccharides . It was first discovered in the 1950s in human milk . This compound is known for its significant role in infant nutrition and health, particularly in promoting the growth of beneficial gut bacteria and protecting against infectious diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The biosynthesis of 2-Fucosyllactose involves several key enzymes: phosphomannomutase, mannose-1-phosphate guanylyltransferase, GDP-D-mannose 4,6-dehydratase, GDP-L-fucose synthase, and α-1,2-fucosyltransferase . These enzymes facilitate the conversion of fructose to this compound through a series of metabolic engineering strategies . The process involves the deletion of key genes such as pfkA, pfkB, and pgi, and the optimization of co-expression systems for the enzymes .

Industrial Production Methods

Industrial production of this compound is primarily achieved through microbial fermentation using recombinant Escherichia coli strains . The fermentation broth undergoes membrane filtration and activated carbon adsorption to purify the compound . This method allows for the efficient production of this compound with high purity, making it suitable for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Fucosyllactose undergoes various chemical reactions, including enzymatic synthesis and degradation . The compound is resistant to gastrointestinal digestion and reaches the colon, where it is partially fermented by gut bacteria .

Common Reagents and Conditions

The enzymatic synthesis of this compound involves the use of recombinant α-L-fucosidase and β-galactosidase enzymes . These enzymes catalyze the transglycosylation reaction, using p-nitrophenyl-α-L-fucopyranoside as the donor and lactose as the acceptor .

Major Products Formed

The major products formed from the enzymatic reactions of this compound include lactose and fucose . These products are further utilized by gut bacteria, promoting their growth and activity .

Aplicaciones Científicas De Investigación

2-Fucosyllactose has numerous scientific research applications in various fields:

Mecanismo De Acción

2-Fucosyllactose exerts its effects through several mechanisms:

Selective Prebiotic Effects: It promotes the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli.

Short-Chain Fatty Acid Production: The fermentation of this compound by gut bacteria produces short-chain fatty acids, which have various health benefits.

Antimicrobial Effects: It hinders the growth of harmful bacteria by acting as a decoy for pathogen adhesion.

Comparación Con Compuestos Similares

2-Fucosyllactose is compared with other human milk oligosaccharides such as 3-Fucosyllactose and Lacto-N-tetraose . While all these compounds share similar prebiotic and antimicrobial properties, this compound is unique in its abundance and specific health benefits . Other similar compounds include:

3-Fucosyllactose: Another fucosylated oligosaccharide with similar prebiotic effects.

Lacto-N-tetraose: A tetrasaccharide with prebiotic and immune-modulating properties.

Propiedades

Fórmula molecular |

C18H32O15 |

|---|---|

Peso molecular |

488.4 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C18H32O15/c1-5-9(23)12(26)14(28)17(30-5)32-8(4-21)11(25)16(6(22)2-19)33-18-15(29)13(27)10(24)7(3-20)31-18/h4-20,22-29H,2-3H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17-,18-/m0/s1 |

Clave InChI |

CNOJZZIJFPFCLH-FDDKECLWSA-N |

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-](/img/structure/B13140596.png)

![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)